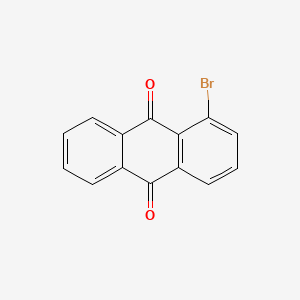

1-Bromoanthraquinone

Overview

Description

1-Bromoanthraquinone is an organic compound with the molecular formula C14H7BrO2. It is a derivative of anthraquinone, where one of the hydrogen atoms is replaced by a bromine atom at the first position. This compound is known for its applications in the synthesis of dyes and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

Target of Action

1-Bromoanthraquinone (1-BrAQ) is a derivative of anthraquinone, a class of organic compounds that play a prominent role in medicine and the textile industry Anthraquinones are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

It has been experimentally proven that 2-bromoanthraquinone (2-braq), a similar compound, can undergo hydrogen transfer with an alpha-aromatic alcohol under light conditions, thereby efficiently oxidizing the aromatic alcohol to the corresponding product

Biochemical Pathways

Anthraquinones, including 1-BrAQ, are recognized as high-efficiency photocatalysts that can perform various redox reactions in aqueous or organic phases . In the case of 2-BrAQ, it has been shown to participate in the oxidation of sec-aromatic alcohols

Pharmacokinetics

It is known that anthraquinone derivatives can be rapidly absorbed and distributed to most soft tissues . The majority of these compounds are metabolized, and both the parent compound and its metabolites are excreted in the feces and urine .

Result of Action

Anthraquinone derivatives are known to exert a variety of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antiviral, and blood platelet inhibitory effects

Action Environment

The action of 1-BrAQ, like other anthraquinones, can be influenced by environmental factors. For instance, the photocatalytic activity of 2-BrAQ was found to be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent . It is plausible that similar factors could influence the action, efficacy, and stability of 1-BrAQ.

Biochemical Analysis

Biochemical Properties

1-Bromoanthraquinone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been studied for its potential as a precursor in the synthesis of biologically active molecules, including dyes and drugs . It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cellular processes, thereby modulating biochemical pathways . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to changes in their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic pathways. Additionally, it has been observed to induce changes in cellular metabolism, leading to alterations in the production and utilization of energy within cells . These effects highlight the potential of this compound as a modulator of cellular function and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions underpin the biochemical effects of this compound and provide insights into its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation under specific environmental factors . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. It has been found that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . For instance, at higher concentrations, this compound has been observed to induce oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathways include hydroxylation, oxidation, and conjugation reactions, which are mediated by liver enzymes . These metabolic processes result in the formation of various metabolites that can influence cellular function and biochemical pathways. Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells are influenced by its interactions with transport proteins and other biomolecules . These transport and distribution mechanisms are important for understanding the cellular dynamics of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoanthraquinone can be synthesized through the bromination of anthraquinone. The reaction typically involves the use of bromine in the presence of a solvent such as dimethylformamide (DMF). The process is carried out under controlled conditions to ensure high yield and purity. For example, 1-aminoanthraquinone can be converted to its 2-hydroxymethyl-substituted derivative, which is then brominated using bromine in DMF to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or alkyl groups.

Oxidation and Reduction Reactions: It can participate in redox reactions, where it can be reduced to form hydroxyanthraquinone derivatives or oxidized to form quinone derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as ammonia or alkylamines in the presence of a solvent like 2-propanol-water mixture are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed:

Substitution Reactions: Products like 1-aminoanthraquinone or alkyl-substituted anthraquinones.

Oxidation Reactions: Products like anthraquinone-2-carboxylic acid.

Reduction Reactions: Products like 1-hydroxyanthraquinone.

Scientific Research Applications

1-Bromoanthraquinone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

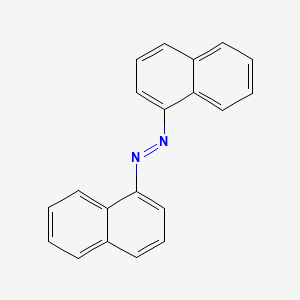

1-Bromoanthraquinone can be compared with other anthraquinone derivatives such as:

1-Aminoanthraquinone: Similar in structure but with an amino group instead of a bromine atom.

2-Bromoanthraquinone: Bromine atom is at the second position, leading to different reactivity and applications.

1-Hydroxyanthraquinone: Contains a hydroxy group, making it more reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its bromine atom makes it a versatile intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.

Properties

IUPAC Name |

1-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTPIHZYOGDSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212556 | |

| Record name | 1-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-83-7 | |

| Record name | 1-Bromoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

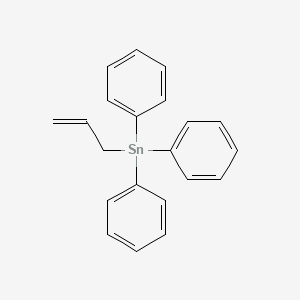

Feasible Synthetic Routes

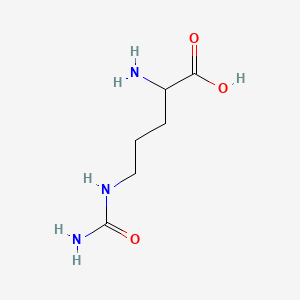

Q1: What is the role of copper in reactions involving 1-bromoanthraquinone and amines, like 2-aminoethanol?

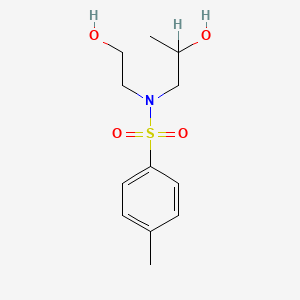

A: Research has shown that copper compounds, particularly copper(I) salts, act as catalysts in the Ullmann condensation reaction between this compound and amines like 2-aminoethanol. [, , ] This reaction is important for synthesizing substituted anthraquinone derivatives. Interestingly, the reaction often exhibits an induction period, which disappears with the addition of copper(II) species. [] Studies suggest that while copper(I) initiates the reaction, copper(II) species, generated during the reaction through electron transfer processes, significantly enhance the catalytic activity of copper(I). [] This synergistic effect between copper(I) and copper(II) is crucial for the reaction's effectiveness.

Q2: Can this compound undergo reduction, and if so, what are the products?

A: Yes, this compound can be electrochemically reduced. [] Studies utilizing techniques like photoelectrochemical hydrodynamic voltammetry and electrochemical electron spin resonance (ESR) have revealed that the reduction process involves the formation of a radical anion intermediate. [] This radical anion is unstable under irradiation and undergoes dissociation, yielding bromide ions and the anthraquinone radical. The anthraquinone radical can then be further reduced to form anthraquinone. [] This process highlights the compound's redox activity and its potential role in photochemical and electrochemical systems.

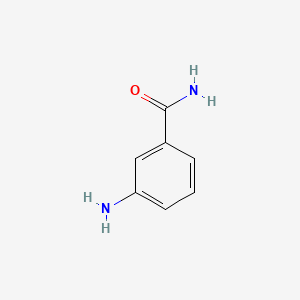

Q3: How does the halogen substituent influence the reactivity of 1-haloanthraquinones in reactions with amines?

A: The nature of the halogen atom in 1-haloanthraquinones significantly impacts their reactivity with amines in the presence of copper catalysts. [] For instance, 1-iodoanthraquinone exhibits higher reactivity compared to this compound. [] This difference in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being weaker and therefore easier to cleave than the C-Br bond. This understanding is crucial for optimizing reaction conditions and selecting appropriate substrates in organic synthesis.

Q4: Are there any known side reactions or challenges associated with reactions involving this compound?

A: One documented side reaction during the Ullmann condensation of this compound with amines is debromination. [] This undesired pathway leads to the formation of anthraquinone as a byproduct, reducing the yield of the desired substituted product. Studies suggest that the this compound radical anion, formed during the reaction, is responsible for this debromination process. [] Understanding these side reactions is essential for developing strategies to minimize them and improve the efficiency of the desired transformations.

Q5: What are the future directions for research on this compound?

A5: Given its intriguing electrochemical properties and role in synthetic chemistry, research on this compound continues to explore several avenues:

- Optimization of Catalytic Processes: Exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this compound, particularly in Ullmann condensation reactions, remains an active area of research. [, ]

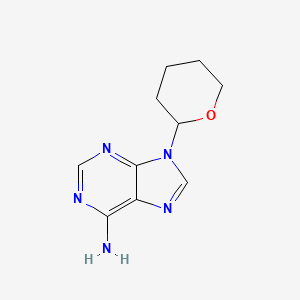

- Electrochemical Applications: Further investigating the electrochemical behavior of this compound and related derivatives could lead to applications in areas like electrocatalysis, energy storage, and sensing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.